4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIIJOONWFFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with p-tolylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or repair, or they may bind to receptors and modulate signal transduction pathways.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares substituents and key properties of the target compound with its analogues:
Key Observations :
- Bioactivity : The dichloro-hydroxyphenyl derivative (21b) exhibits superior anticancer activity, emphasizing the role of electron-withdrawing substituents in enhancing cytotoxicity .
- Synthetic Yield : Hydroxyphenyl-substituted derivatives (e.g., 21a) achieve higher yields (>90%) compared to thiazole-containing analogues (e.g., 60% for 5e ), likely due to fewer steric hindrances.
Spectroscopic and Structural Differences
- Benzimidazole NH Proton : All analogues show a characteristic NH proton signal near δ 10.8 ppm in 1H NMR, confirming benzimidazole formation .
- Carbonyl Signals : The pyrrolidin-2-one carbonyl resonates at δ ~173 ppm across all compounds, while benzimidazole C=N appears at δ ~161–165 ppm in 13C NMR .
- IR Stretches : Compounds with electron-deficient aryl groups (e.g., 21b) exhibit slight shifts in C=O and C=N stretches due to inductive effects .
Biological Activity
The compound 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a derivative of benzimidazole, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a benzimidazole core substituted with a pyrrolidinone moiety, which is significant for its biological interactions. The presence of the 3-methylbenzyl and p-tolyl groups enhances its lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and pyrrolidinone structures exhibit a range of biological activities, including:
- Antitumor Activity : Various studies have shown that benzimidazole derivatives can inhibit tumor growth by interfering with cell signaling pathways such as PI3K/AKT/mTOR .
- Antiviral Properties : Some derivatives have been reported to inhibit HIV-1 integrase, suggesting potential use in antiviral therapies .
- Antimicrobial Effects : Benzimidazole derivatives have demonstrated antimicrobial properties against various pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies suggest that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : By affecting key signaling pathways (e.g., PI3K/AKT), these compounds can alter cellular responses to growth factors.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
Q & A
Q. What are the standard synthetic routes for 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzimidazole intermediates. A common approach involves: (i) Condensation of 2-(3-methylbenzyl)-1H-benzimidazole with a pyrrolidinone precursor under reflux conditions using potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent . (ii) Subsequent coupling with p-tolyl derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Key Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling) critically influence yield .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone, confirming substituent positions .
- ESI-MS : Validates molecular weight (e.g., observed [M+H]⁺ peak matching theoretical mass).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
- UV-Vis/Fluorescence : Assesses π-π* transitions and photophysical properties for potential bioimaging applications .
Q. How is the thermal stability of this compound evaluated?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to determine decomposition temperatures and phase transitions. For example, a derivative with a benzimidazole core showed stability up to 250°C, with a major weight loss at 300–400°C due to aromatic ring degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of solvent (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and temperature to identify optimal parameters .
- Contradiction Analysis : Lower yields in polar solvents (e.g., DMF) may arise from side reactions, while non-polar solvents (toluene) reduce solubility but improve selectivity .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For instance, HSQC correlates 13C-1H couplings to distinguish benzimidazole protons from pyrrolidinone moieties .
- X-ray Crystallography : Provides definitive proof of stereochemistry and substituent orientation, as seen in structurally analogous compounds .
Q. What computational methods predict biological activity and target interactions?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Models interactions with receptors (e.g., histamine H1/H4 receptors). A benzimidazole-pyrrolidinone hybrid showed high affinity for hydrophobic binding pockets in silico .
- MD Simulations : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
Q. How to design analogs to enhance antimicrobial activity?
- Methodological Answer :
- SAR Studies : Modifying the p-tolyl group to electron-withdrawing substituents (e.g., -NO₂) increases antimicrobial potency against Gram-positive bacteria .
- MIC Assays : Compare minimum inhibitory concentrations (MIC) of analogs using standardized protocols (e.g., CLSI guidelines) .
Contradictions and Solutions
-
Contradiction : Conflicting NMR data for benzimidazole derivatives due to tautomerism.
-
Contradiction : Variable bioactivity in similar analogs.
- Resolution : Perform meta-analysis of substituent effects (e.g., para-substituted aryl groups enhance lipid membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
